molecular formula C11H13BrO4 B1397456 4-Bromo-3-(3-methoxypropoxy)benzoic acid CAS No. 1044563-86-1

4-Bromo-3-(3-methoxypropoxy)benzoic acid

Cat. No. B1397456
CAS RN: 1044563-86-1
M. Wt: 289.12 g/mol
InChI Key: VZOFJBNFIGRJTJ-UHFFFAOYSA-N
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Description

“4-Bromo-3-(3-methoxypropoxy)benzoic acid” is a chemical compound with the molecular formula C11H13BrO4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-(3-methoxypropoxy)benzoic acid” consists of a benzene ring substituted with a bromo group, a methoxypropoxy group, and a carboxylic acid group . The exact 3D structure can be computed using computational chemistry methods .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-3-(3-methoxypropoxy)benzoic acid” include a molecular weight of 231.04 g/mol, a computed XLogP3 of 2.5, one hydrogen bond donor count, three hydrogen bond acceptor count, and two rotatable bond count .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, “4-Bromobenzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

As for the future directions, it’s hard to predict without specific context. The use and study of “4-Bromo-3-(3-methoxypropoxy)benzoic acid” would depend on its potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

4-bromo-3-(3-methoxypropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-15-5-2-6-16-10-7-8(11(13)14)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOFJBNFIGRJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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